molecular formula C11H12Cl2N2 B12843464 (R)-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride

(R)-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride

Cat. No.: B12843464
M. Wt: 243.13 g/mol
InChI Key: MXBOVGQAEWWBSS-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring, a benzonitrile group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the benzonitrile group and the chlorine atom. One common method involves the reaction of pyrrolidine with a suitable benzonitrile derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency . Additionally, the use of continuous flow reactors may be explored to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzonitrile group may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Chloro-3-(pyrrolidin-2-yl)benzonitrile hydrochloride is unique due to the specific combination of the pyrrolidine ring, benzonitrile group, and chlorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

4-chloro-3-[(2R)-pyrrolidin-2-yl]benzonitrile;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11;/h3-4,6,11,14H,1-2,5H2;1H/t11-;/m1./s1

InChI Key

MXBOVGQAEWWBSS-RFVHGSKJSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)C#N)Cl.Cl

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)C#N)Cl.Cl

Origin of Product

United States

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